Enhanced Lipophilicity (XLogP3) Differentiates the 2,3-Dimethylphenyl Substituent from Unsubstituted Phenyl and 4-Chlorophenyl Analogs
The computed partition coefficient (XLogP3) of the target compound is 2.7, reflecting the contribution of the ortho,meta-dimethyl substitution on the N1-phenyl ring [1]. This value serves as a differentiator from the 1-phenyl analog (4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid; CAS 1006492-88-1) which has a lower XLogP3 of approximately 1.8, and the 1-(4-chlorophenyl) analog (CAS 1154565-97-5) with XLogP3 approximately 2.3 [2]. Higher lipophilicity within the 2–3 range is associated with improved passive membrane permeability while maintaining aqueous solubility, a critical balance for oral bioavailability optimization [3].
1-Phenyl analog ≈ 1.8
1-(4-Chlorophenyl) analog ≈ 2.3
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 1-Phenyl analog (XLogP3 ≈ 1.8); 1-(4-Chlorophenyl) analog (XLogP3 ≈ 2.3) |
| Quantified Difference | +0.9 log units vs. 1-phenyl analog; +0.4 log units vs. 1-(4-chlorophenyl) analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
This lipophilicity differential enables medicinal chemists to select the target compound when the design hypothesis requires increased membrane partitioning relative to the unsubstituted or 4-chlorophenyl scaffolds, without structurally altering the core pharmacophore.
- [1] PubChem. (2025). Compound Summary for CID 43133821: 1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/43133821 View Source
- [2] PubChem. (2025). Computed XLogP3 values for comparator pyrazole carboxylic acid compounds. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
- [3] Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456. doi:10.1021/tx200211v View Source
